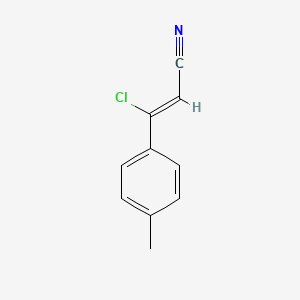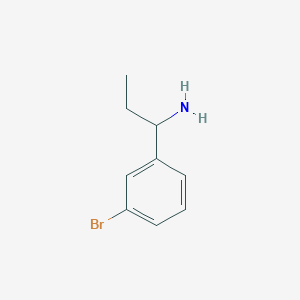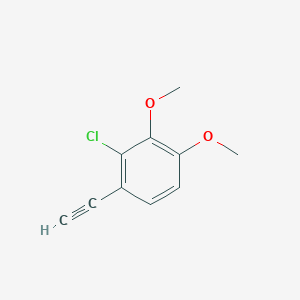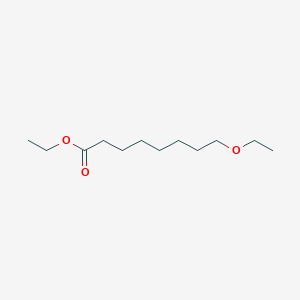
Ethyl 8-ethoxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-ethoxyoctanoate is an organic compound with the molecular formula C12H24O3. It is also known as octanoic acid, 8-ethoxy-, ethyl ester. This compound is characterized by its structure, which includes an ethoxy group attached to the eighth carbon of an octanoic acid chain, esterified with ethanol. It is typically a colorless to pale yellow liquid with a mild odor.
Preparation Methods
Ethyl 8-ethoxyoctanoate can be synthesized through various methods. One common synthetic route involves the esterification of octanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. Another method involves the use of octanoic acid anhydride and ethanol, which also results in the formation of this compound under acidic conditions .
Chemical Reactions Analysis
Ethyl 8-ethoxyoctanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanoic acid and ethanol
Scientific Research Applications
Ethyl 8-ethoxyoctanoate has various applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: This compound is used in studies involving lipid metabolism and enzymatic reactions involving esterases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of flavors and fragrances due to its mild odor and stability .
Mechanism of Action
The mechanism of action of ethyl 8-ethoxyoctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and ethanol. Octanoic acid can then enter metabolic pathways such as beta-oxidation, where it is broken down to produce energy. The ethoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 8-ethoxyoctanoate can be compared with other similar compounds, such as:
Ethyl octanoate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Ethyl 8-hydroxyoctanoate: Contains a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.
Ethyl 8-chlorooctanoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.
The presence of the ethoxy group in this compound makes it unique, providing specific reactivity and applications that are not observed in its analogs .
Properties
IUPAC Name |
ethyl 8-ethoxyoctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWXQZSGCVGDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide](/img/structure/B7856302.png)
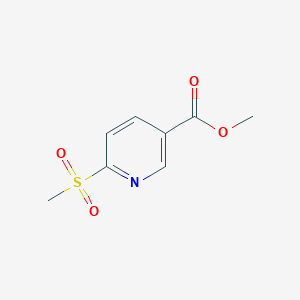
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7856327.png)
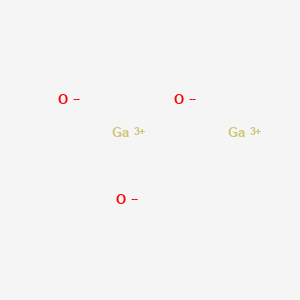
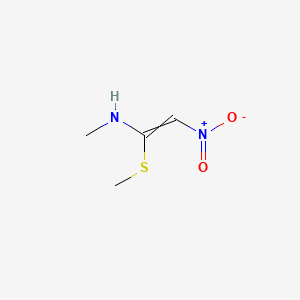
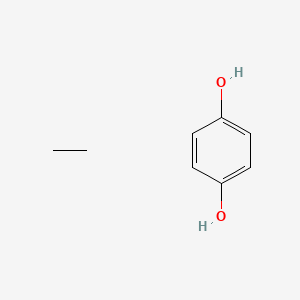
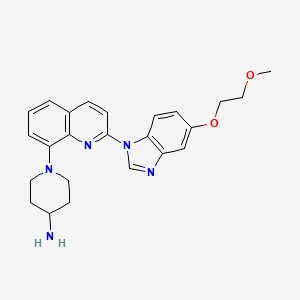
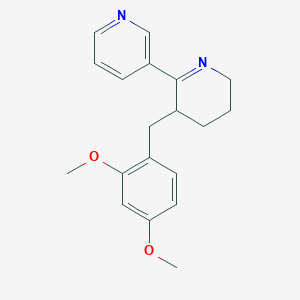
![4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline](/img/structure/B7856357.png)

